molecular formula C6H10O4 B2824552 2-[(3R)-Oxolan-3-yl]oxyacetic acid CAS No. 2171182-32-2

2-[(3R)-Oxolan-3-yl]oxyacetic acid

Cat. No.: B2824552
CAS No.: 2171182-32-2
M. Wt: 146.142
InChI Key: ZZEMYDVVPYLDBT-RXMQYKEDSA-N
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Description

2-[(3R)-Oxolan-3-yl]oxyacetic acid is an organic compound with the molecular formula C₆H₁₀O₄ It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to an acetic acid moiety

Scientific Research Applications

2-[(3R)-Oxolan-3-yl]oxyacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Safety and Hazards

The safety information for “2-[(3R)-Oxolan-3-yl]oxyacetic acid” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R)-Oxolan-3-yl]oxyacetic acid typically involves the reaction of oxolane derivatives with acetic acid or its derivatives. One common method is the esterification of oxolane-3-ol with acetic anhydride, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a catalyst such as sulfuric acid and a controlled temperature environment to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(3R)-Oxolan-3-yl]oxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The acetic acid moiety can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-3-one derivatives, while reduction can produce tetrahydrofuran derivatives.

Mechanism of Action

The mechanism of action of 2-[(3R)-Oxolan-3-yl]oxyacetic acid involves its interaction with specific molecular targets and pathways. The oxolane ring and acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-[(3R)-Oxolan-3-yl]acetic acid: Similar in structure but lacks the oxy group attached to the acetic acid moiety.

    Tetrahydrofuran-3-yl acetic acid: Another related compound with a fully saturated oxolane ring.

Uniqueness

2-[(3R)-Oxolan-3-yl]oxyacetic acid is unique due to the presence of both an oxolane ring and an oxyacetic acid moiety, which imparts distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(3R)-oxolan-3-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-6(8)4-10-5-1-2-9-3-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEMYDVVPYLDBT-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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